molecular formula C31H55N5O7 B6297672 Propargyl-DOTA-tris(tBu)ester CAS No. 911197-00-7

Propargyl-DOTA-tris(tBu)ester

Cat. No. B6297672
M. Wt: 609.8 g/mol
InChI Key: KSCCMOOFLZFMFP-UHFFFAOYSA-N
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Description

Propargyl-DOTA-tris(tBu)ester is a chemical compound with the formula C31H55N5O7 . It is a white powder and is a bifunctional DOTA derivative used for “Click” reactions .


Synthesis Analysis

A study describes a synthetic strategy of DOTA preparation and its linkage to peptides directly on solid-phase support . The DOTA was prepared from a cyclen precursor on solid-phase and linked specifically to Bombesin (BN) peptides . The resultant DOTA-coupled peptides were radiolabeled efficiently with 68 Ga .


Molecular Structure Analysis

The molecular structure of Propargyl-DOTA-tris(tBu)ester is represented by the formula C31H55N5O7 . It has a molecular weight of 755.77 .


Chemical Reactions Analysis

The gold-catalyzed reactions of propargyl esters have been studied extensively . These reactions have been used in synthetic strategies for a variety of bioactive natural products and compounds of current pharmaceutical and materials interest .


Physical And Chemical Properties Analysis

Propargyl-DOTA-tris(tBu)ester is a white powder . It has a molecular weight of 755.77 and a chemical formula of C31H55N5O7 .

Scientific Research Applications

Synthesis and Applicability in Derivatized Scaffolds

Propargyl-DOTA-tris(tBu)ester, as part of the DOTA derivatives, plays a crucial role in cancer diagnosis and therapy. Wängler et al. (2008) highlighted the importance of DOTA derivatives, including tris-tBu-DOTA, in forming stable complexes with metal ions for in vivo applications. Their research improved the synthesis routes for various DOTA derivatives and determined their applicability in multimerization reactions using amino-functionalized PAMAM dendrimers. This demonstrates the compound's utility in generating homogeneous DOTA-multimers, which are significant in cancer diagnosis and therapeutic applications (Wängler et al., 2008).

Use in DOTA–Peptide Conjugates

Jamous et al. (2012) discussed the synthesis of DOTA-tris(OPp ester), a prochelator, starting from cyclen. This prochelator was used for creating several DOTA peptide conjugates, which are crucial for molecular imaging and therapy with radionuclides. Unlike the cleavage of DOTA-tris(tBu ester) conjugates, this new prochelator does not require extended deprotection time, resulting in clean and homogeneous products (Jamous et al., 2012).

Application in MRI Contrast Agents

Anelli et al. (2001) described the synthesis of DOTA tris(phenylmethyl) ester, a monoreactive derivative of DOTA. This compound was utilized in creating a DOTA monoamide gadolinium complex, which is a component of mixed micelles used as MRI contrast agents. This research underscores the relevance of DOTA derivatives in developing effective MRI contrast agents (Anelli et al., 2001).

Facilitation in Molecular Imaging

Li et al. (2009) explored the synthesis of DOTA-Tris(tBu) ester, highlighting its role in molecular imaging. The compound can be labeled with various functional moieties or macromolecules to enhance targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media in molecular imaging. This shows its potential in improving the efficacy and specificity of molecular imaging techniques (Li et al., 2009).

properties

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-10-[2-oxo-2-(prop-2-ynylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55N5O7/c1-11-12-32-25(37)21-33-13-15-34(22-26(38)41-29(2,3)4)17-19-36(24-28(40)43-31(8,9)10)20-18-35(16-14-33)23-27(39)42-30(5,6)7/h1H,12-24H2,2-10H3,(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCCMOOFLZFMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-DOTA-tris(tBu)ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JJ Whittenberg, H Li, H Zhou, J Koziol… - Bioconjugate …, 2017 - ACS Publications
There is a growing demand for diagnostic procedures including in vivo tumor imaging. Radiometal-based imaging agents are advantageous for tumor imaging because radiometals (i) …
Number of citations: 7 pubs.acs.org
C Hoehr, E Oehlke, F Benard, CJ Lee, X Hou… - Nuclear medicine and …, 2014 - Elsevier
Introduction Access to promising radiometals as isotopes for novel molecular imaging agents requires that they are routinely available and inexpensive to obtain. Proximity to a cyclotron …
Number of citations: 66 www.sciencedirect.com
JJ Whittenberg - 2017 - ideals.illinois.edu
Molecular imaging, the non-invasive visualization of cellular and sub-cellular events, holds great promise to improve the basic understanding of biochemical processes and clinical …
Number of citations: 0 www.ideals.illinois.edu
AH El‐Khatib, Y He… - Journal of Mass …, 2017 - Wiley Online Library
1,4,7,10‐Tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) derivatives are applied in quantitative proteomics owing to their ability to react with different functional groups, to …
AH El-Khatib, D Esteban-Fernández… - Analytical …, 2014 - ACS Publications
A robust ICPMS-based method is introduced to obtain relative and absolute quantification of sulfenic acid (SA) in peptides and proteins. A new metal-containing reagent (Ln-DOTA-…
Number of citations: 30 pubs.acs.org

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